N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1H-imidazol-1-yl)propan-1-amine
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Overview
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a complex organic compound that features a benzodioxin ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Imidazole Moiety: The imidazole ring is introduced via nucleophilic substitution reactions, where the benzodioxin intermediate reacts with an imidazole derivative in the presence of a suitable base.
Final Coupling: The final step involves coupling the benzodioxin-imidazole intermediate with a propylamine derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinone derivatives of the benzodioxin ring.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring can engage in π-π interactions, while the imidazole moiety can form hydrogen bonds and coordinate with metal ions. These interactions modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-N-[2-(1H-imidazol-1-yl)ethyl]amine
- N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-N-[4-(1H-imidazol-1-yl)butyl]amine
Uniqueness
N-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is unique due to the specific length of the propyl linker between the benzodioxin and imidazole rings. This linker length can influence the compound’s binding affinity and selectivity towards its molecular targets, making it distinct from its analogs with shorter or longer linkers.
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C15H19N3O2/c1(6-18-7-5-17-12-18)4-16-11-13-2-3-14-15(10-13)20-9-8-19-14/h2-3,5,7,10,12,16H,1,4,6,8-9,11H2 |
InChI Key |
MJUFSZPPLGLJQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCCCN3C=CN=C3 |
Origin of Product |
United States |
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